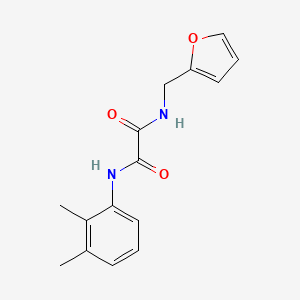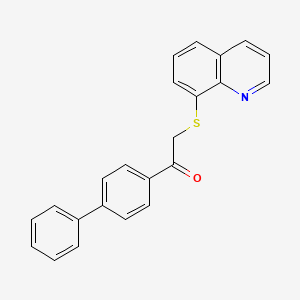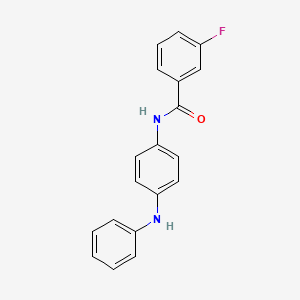
N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)ethanediamide
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)ethanediamide, also known as DMF, is a chemical compound that has been widely used in scientific research. It belongs to the class of N-phenyl-N'-substituted urea derivatives and has been shown to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)ethanediamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. This compound has been shown to activate Nrf2, leading to increased expression of these genes. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the expression of antioxidant and anti-inflammatory genes, leading to a reduction in oxidative stress and inflammation. This compound has also been shown to inhibit the activity of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to have neuroprotective effects, including the ability to promote neuronal survival and to reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)ethanediamide is its broad range of biological activities. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a useful tool for studying these processes. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is its potential toxicity. High doses of this compound have been shown to cause liver damage in animal studies, and caution should be exercised when using this compound in lab experiments.
Orientations Futures
There are several potential future directions for N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)ethanediamide research. One area of interest is its potential use in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as a chemotherapeutic agent. This compound has been shown to have anticancer properties and may be useful in the treatment of certain types of cancer. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been investigated for its potential use in the treatment of multiple sclerosis, Alzheimer's disease, and Parkinson's disease. This compound has also been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent.
Propriétés
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10-5-3-7-13(11(10)2)17-15(19)14(18)16-9-12-6-4-8-20-12/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTOAVOBWPRLPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2=CC=CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluoro-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B3899699.png)
![4-chloro-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B3899708.png)
![4-amino-N-{4-[2-(4-chlorophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B3899714.png)

![N-[2-(2,4-dichlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B3899749.png)

![3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methyl-N-{[2-(methylamino)pyrimidin-5-yl]methyl}benzamide](/img/structure/B3899756.png)
![2-chloro-4,5-difluoro-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B3899764.png)

![methyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]acetyl}amino)benzoate](/img/structure/B3899771.png)
![2-[(4-chlorobenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3899781.png)
![2-[(2-methoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3899787.png)
![N'-[(2-fluorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B3899795.png)
![2-[(2-nitrobenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3899803.png)